An In-Depth Technical Guide to 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one: Properties and Potential
An In-Depth Technical Guide to 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one: Properties and Potential
Abstract: The 2,7-naphthyridinone scaffold is a significant privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed examination of a specific derivative, 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with detailed protocols, discuss its analytical characterization, and survey the broader biological context of the 2,7-naphthyridinone class to project its therapeutic potential. This document is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction to the 2,7-Naphthyridinone Scaffold
Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a critical class of pharmacophores.[1][2] The arrangement of the nitrogen atoms gives rise to several isomers, with the 2,7-naphthyridine core being of particular interest. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[3] The lactam functionality within the 2,7-naphthyridin-1(2H)-one series provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition at biological targets. The introduction of a chlorine atom at the C6 position, as in the title compound, can significantly modulate physicochemical properties and target affinity, often enhancing potency or altering selectivity.
Physicochemical and Structural Properties
Understanding the basic physicochemical properties of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is fundamental to its application in drug discovery, influencing everything from solubility and permeability to target binding. The partially saturated dihydropyridinone ring introduces conformational flexibility compared to its fully aromatic counterpart, 6-chloro-2,7-naphthyridin-1(2H)-one.
Expert Insight: The chloro-substituent is an interesting feature. It's an electron-withdrawing group that can alter the pKa of the nearby nitrogen and the reactivity of the aromatic ring. Furthermore, it can form halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in ligand binding. The dihydro- nature of the second ring breaks the planarity of the system, which can be advantageous for escaping flatland and improving ADME properties.
Below is a summary of the key computed and reported properties for the related aromatic compound, 6-chloro-2,7-naphthyridin-1(2H)-one, which serves as a useful proxy.
Table 1: Core Properties of 6-Chloro-2,7-naphthyridin-1(2H)-one
| Property | Value | Source |
| CAS Number | 1260663-93-1 | [4][5][6][7] |
| Molecular Formula | C₈H₅ClN₂O | [4][5] |
| Molecular Weight | 180.59 g/mol | [4][7] |
| Appearance | Solid (predicted) | |
| Purity | >95% (typical commercial) | [4][5] |
| Storage | Inert atmosphere, Room Temperature | [5][6] |
| SMILES | ClC1=CC2=C(C=N1)C(=O)NC=C2 | [4] |
A visual representation of the chemical structure is provided below.
Caption: Structure of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one.
Synthesis and Chemical Reactivity
Retrosynthetic Rationale
A logical retrosynthetic disconnection breaks the C4a-C5 bond and the N1-C8a bond, pointing towards a substituted pyridine building block. The dihydropyridinone ring can be formed via an intramolecular cyclization or condensation reaction. This approach allows for modularity, where different substituents can be introduced on the starting pyridine ring to generate a library of analogs.
Caption: General retrosynthetic approach for the naphthyridinone core.
Proposed Synthetic Protocol
This protocol is a representative example adapted from methodologies for constructing similar heterocyclic systems.
Step 1: Synthesis of a Substituted Pyridine Intermediate
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Reaction: Start with a commercially available chloropyridine derivative, for example, 2,5-dichloropyridine.
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Modification: Introduce a suitable carbon chain at the 2-position via a cross-coupling reaction (e.g., Sonogashira or Suzuki coupling). This chain will ultimately form the C3 and C4 atoms of the final product. The chain should terminate in a group that can be converted to a carboxylic acid or its equivalent (e.g., an ester or nitrile).
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Rationale: This step builds the essential carbon framework. Using a cross-coupling reaction provides a versatile and high-yielding method to introduce the necessary side chain.
Step 2: Formation of the Dihydropyridinone Ring
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Hydrolysis & Reduction: Convert the terminal group to a carboxylic acid and selectively reduce the pyridine ring if necessary.
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Cyclization: Induce intramolecular amide bond formation. This is typically achieved by activating the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride, or using coupling agents like HATU/DIPEA) followed by reaction with an amine precursor introduced at the appropriate position.
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Rationale: This key cyclization step forms the second ring. The choice of coupling agent is critical to ensure high yield and minimize side reactions. Using modern peptide coupling reagents is often milder and more efficient than older methods.
Step 3: Purification and Characterization
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Purification: The crude product should be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
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Validation: The structure and purity of the final compound must be confirmed.
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¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
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LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
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HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular formula.
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-
Rationale: A rigorous purification and characterization cascade is a self-validating system. It ensures that the material being tested biologically is indeed the correct compound at an acceptable purity level, making downstream data reliable.
Biological Context and Therapeutic Potential
While specific biological activity for 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is not extensively documented in public literature, the broader 2,7-naphthyridine class is rich with pharmacological relevance.
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Kinase Inhibition: Many naphthyridine derivatives are potent kinase inhibitors. For instance, dibenzo[c,f][6][8]naphthyridines have been identified as potent and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1), a key node in cancer signaling pathways.[9] The 2,7-naphthyridinone scaffold can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.
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Antimicrobial Activity: Recent studies have highlighted 2,7-naphthyridine derivatives as promising candidates for targeted anti-staphylococcal agents, demonstrating high efficacy against S. aureus with low host cytotoxicity.[10] This suggests a potential application in developing antibiotics that spare the beneficial host microbiota.
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CNS Activity: Alkaloids containing the 2,7-naphthyridine core have shown various effects on the central nervous system, including antidepressant and anxiolytic activities, by interacting with receptors like the serotonin receptor.[1]
The title compound, as a chemical building block, is likely used in the synthesis of more complex molecules for screening in these and other therapeutic areas.[4] The chloro-substituent can serve as a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Potential therapeutic applications of the 2,7-naphthyridinone scaffold.
Conclusion
6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its physicochemical properties, combined with the synthetic accessibility of the 2,7-naphthyridinone core, make it an attractive starting point for the development of novel therapeutics. Based on the activities of related analogs, promising avenues for investigation include kinase inhibition for oncology, development of novel antimicrobials, and modulation of CNS targets. The detailed synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable heterocyclic scaffold.
References
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